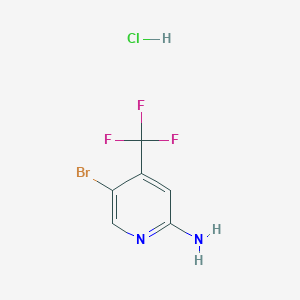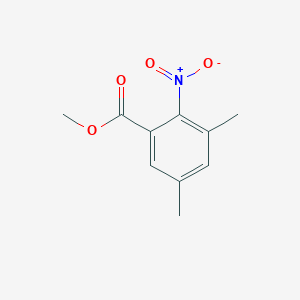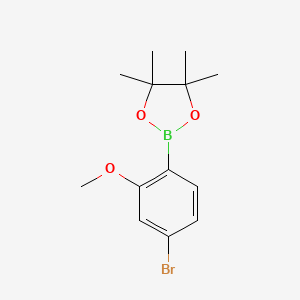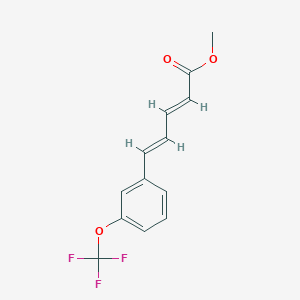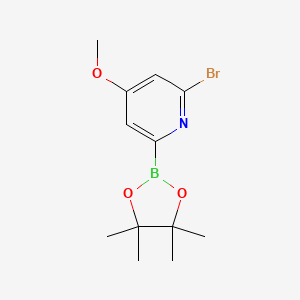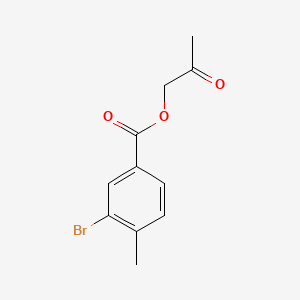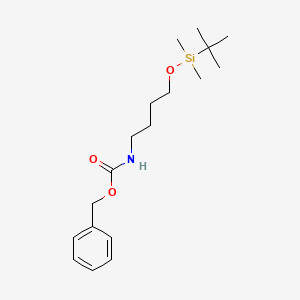
2-(Benzylamino)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)isonicotinaldehyde is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzylamino group attached to an isonicotinaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)isonicotinaldehyde typically involves the condensation of isonicotinaldehyde with benzylamine. One common method is the reductive alkylation of 2-aminopyridine in the presence of benzaldehyde and formic acid . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylamino)isonicotinaldehyde undergoes various chemical reactions, including:
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Reduced amines or alcohols
Substitution: Substituted benzylamines
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)isonicotinaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase and β-secretase, enzymes involved in the breakdown of acetylcholine and the formation of β-amyloid plaques, respectively . This dual inhibition helps in reducing the symptoms and progression of the disease.
Vergleich Mit ähnlichen Verbindungen
2-(Benzylamino)isonicotinaldehyde can be compared with other similar compounds, such as:
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds also exhibit multifunctional activities and are studied for their potential in treating Alzheimer’s disease.
Benzylamines: General class of compounds with similar structural features but varying functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of the benzylamino and isonicotinaldehyde moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-(benzylamino)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H12N2O/c16-10-12-6-7-14-13(8-12)15-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,14,15) |
InChI-Schlüssel |
WNGCMSNLDZPSAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


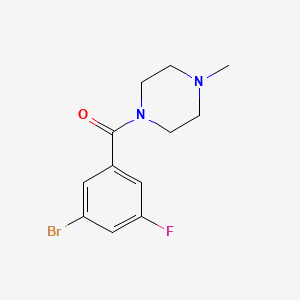
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
